molecular formula C6H11NO B13167304 1-Cyclopropyl-2-(methylamino)ethan-1-one

1-Cyclopropyl-2-(methylamino)ethan-1-one

Cat. No.: B13167304
M. Wt: 113.16 g/mol
InChI Key: CKXIOQPTRNFMDU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(methylamino)ethan-1-one is an organic compound with the molecular formula C6H11NO It is a ketone derivative featuring a cyclopropyl group and a methylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-(methylamino)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-2-(methylamino)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-Cyclopropyl-2-(methylamino)ethanol: Similar structure but with an alcohol group instead of a ketone.

    Cyclopropyl methyl ketone: Lacks the methylamino group.

    Methyl cyclopropyl ketone: Similar but with different substitution patterns.

Uniqueness: 1-Cyclopropyl-2-(methylamino)ethan-1-one is unique due to the presence of both a cyclopropyl group and a methylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-cyclopropyl-2-(methylamino)ethanone

InChI

InChI=1S/C6H11NO/c1-7-4-6(8)5-2-3-5/h5,7H,2-4H2,1H3

InChI Key

CKXIOQPTRNFMDU-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1CC1

Origin of Product

United States

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